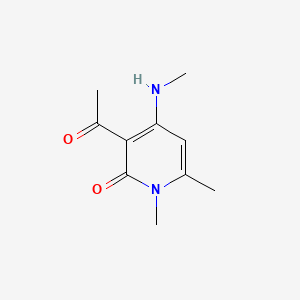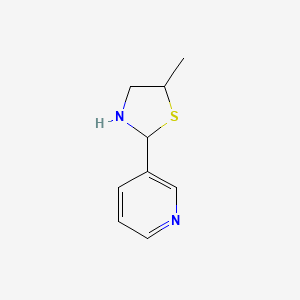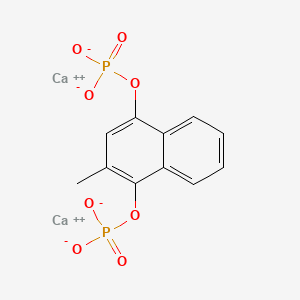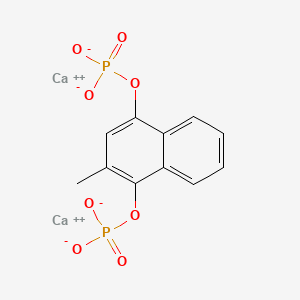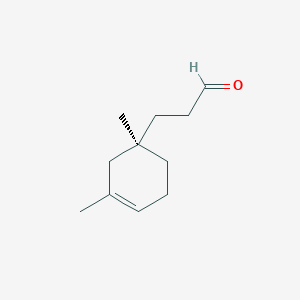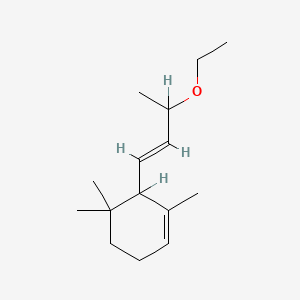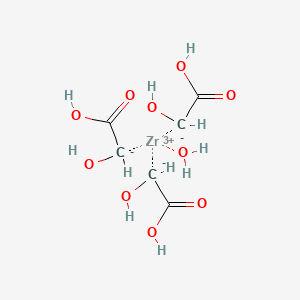
2,3-Dibromo-1,4-dichlorobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1,4-dichlorobut-2-ene is an organohalogen compound with the molecular formula C4H4Br2Cl2 It is characterized by the presence of both bromine and chlorine atoms attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1,4-dichlorobut-2-ene can be synthesized through the halogenation of butadiene. One common method involves the addition of bromine and chlorine to butadiene in a controlled environment. For instance, butadiene can be reacted with bromine and chlorine in the presence of a solvent like dichloromethane at low temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the efficiency of the halogenation process. This method allows for better control over the reaction conditions and yields a higher purity product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1,4-dichlorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Elimination Reactions: Dehydrohalogenation can lead to the formation of butadiene derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used to replace bromine atoms with iodine.
Elimination: Strong bases like potassium hydroxide in ethanol can facilitate the elimination of hydrogen halides.
Addition: Electrophilic reagents such as hydrogen halides can add across the double bond.
Major Products Formed
Substitution: Products like 2,3-diiodo-1,4-dichlorobut-2-ene.
Elimination: Formation of butadiene derivatives.
Addition: Formation of tetrahalogenated butanes.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1,4-dichlorobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-1,4-dichlorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorobut-2-ene: Another halogenated butene with similar reactivity but different halogenation pattern.
2,3-Dibromo-1,4-dichlorobut-2-ene: A closely related compound with a different halogenation pattern.
Uniqueness
This compound is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired .
Propiedades
Número CAS |
36038-57-0 |
|---|---|
Fórmula molecular |
C4H4Br2Cl2 |
Peso molecular |
282.79 g/mol |
Nombre IUPAC |
(E)-2,3-dibromo-1,4-dichlorobut-2-ene |
InChI |
InChI=1S/C4H4Br2Cl2/c5-3(1-7)4(6)2-8/h1-2H2/b4-3+ |
Clave InChI |
HQBBIQIXNMQZMP-ONEGZZNKSA-N |
SMILES isomérico |
C(/C(=C(/CCl)\Br)/Br)Cl |
SMILES canónico |
C(C(=C(CCl)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


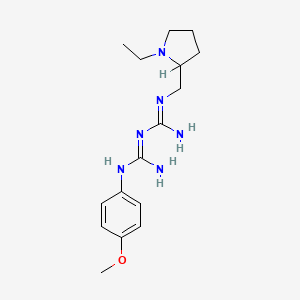
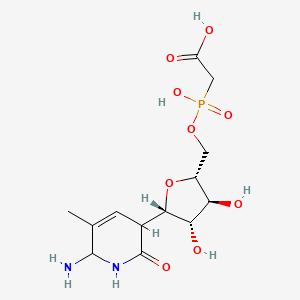
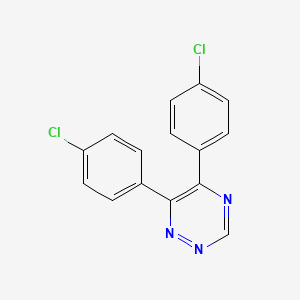
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
